1-Phenylpyrazole-4-sulfonic acid
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Overview
Description
1-Phenylpyrazole-4-sulfonic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The phenyl group attached to the pyrazole ring and the sulfonic acid group at the fourth position make this compound unique. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
1-Phenylpyrazole-4-sulfonic acid is a derivative of the phenylpyrazole class of compounds . The primary targets of phenylpyrazoles are γ-aminobutyric acid (GABA)-gated chloride ion channels . These channels play a crucial role in the functioning of the central nervous system.
Mode of Action
Phenylpyrazoles, including this compound, function by interrupting the GABA system and chloride ion channels of pests . This disruption of normal neuronal function and cellular development leads to the death of the pests.
Biochemical Pathways
It’s known that phenylpyrazoles can undergo several degradation pathways in the environment to form degradants . These degradants may have different biochemical effects and could potentially be toxic to non-target aquatic life .
Result of Action
It’s known that the disruption of the gaba system and chloride ion channels can lead to the death of pests . This suggests that the compound may have potent insecticidal properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s known that phenylpyrazoles can undergo several degradation pathways in the environment . These degradation pathways can lead to the formation of degradants that may have different biochemical effects and could potentially be toxic to non-target aquatic life .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpyrazole-4-sulfonic acid can be synthesized through several synthetic routes. One common method involves the reaction of phenylhydrazine with 1,3-diketones to form the pyrazole ring. The sulfonation of the pyrazole ring can be achieved using sulfuric acid or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Phenylpyrazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The phenyl group can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of sulfonates.
Reduction: Formation of phenyl-substituted pyrazoles.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-Phenylpyrazole-4-sulfonic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenylpyrazole-3-sulfonic acid
- 1-Phenylpyrazole-5-sulfonic acid
- 1-Phenyl-3-methylpyrazole-4-sulfonic acid
Uniqueness
1-Phenylpyrazole-4-sulfonic acid is unique due to the specific position of the sulfonic acid group on the pyrazole ring This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
IUPAC Name |
1-phenylpyrazole-4-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-15(13,14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVACEVGBYODQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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